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Ibrexafungerp (sold under the brand name Brexafemme) is a first-in-class triterpenoid antifungal [1] [2]. It
represents a significant advancement in the antifungal armamentarium due to its novel mechanism of action
and oral bioavailability, offering a potential therapeutic option for infections caused by azole-resistant
Candida species [3] [4].

1. Unique Mechanism of Action: Ibrexafungerp inhibits the synthesis of -(1,3)-D-glucan, a key polymer
essential for the structural integrity of the fungal cell wall. This leads to osmotic instability and cell lysis [1]
[2]. While it targets the same enzyme as the echinocandin class ($-(1,3)-D-glucan synthase), it binds to a
distinct site—the Rholp regulatory subunit—rather than the Fkslp catalytic subunit targeted by
echinocandins [1]. This difference is crucial, as it limits cross-resistance and allows ibrexafungerp to remain

active against many echinocandin-resistant strains [4] [2].

2. Spectrum of Activity and Efficacy Data: In vitro studies demonstrate that ibrexafungerp has broad and
potent activity against a range of Candida species, including strains resistant to other antifungals [4] [2]. Its
activity extends to azole-resistant isolates and biofilm-forming Candida spp. [2]. The table below

summarizes key in vitro efficacy data against various Candida species.
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Table 1: In Vitro Activity of Ibrexafungerp Against Candida Species

Pathogen Notable Characteristics

Ibrexafungerp Activity

C. Most common cause of VVC [1]
albicans
C. Often exhibits reduced azole

glabrata susceptibility; can acquire
echinocandin resistance [2]

C. krusei Intrinsically resistant to
fluconazole [3]

C. auris Multidrug-resistant emerging
pathogen [2]

MIC~90~: 0.125 mg/L [1]

Potent activity against most echinocandin-resistant
isolates with FKS mutations; however, certain FKS2
mutations (e.g., F659del) can lead to significantly
reduced susceptibility [2].

Active in in vitro studies [3]

Potent activity against multidrug-resistant isolates,
including those resistant to azoles and echinocandins

2].

3. Recent Development Status: As of April 2025, the U.S. Food and Drug Administration (FDA) has lifted

a clinical hold on ibrexafungerp. The developer, SCYNEXIS, is working to resolve a disagreement with its

partner GSK regarding the Phase 3 MARIO study, which is evaluating the drug for invasive candidiasis.

Despite this, GSK has reiterated its commitment to commercializing Brexafemme for vulvovaginal

candidiasis (VVC) [5]. Furthermore, Hansoh recently received approval for ibrexafungerp in China for

acute VVC, indicating continued global development [5].

Proposed Experimental Workflow for Susceptibility

Testing

For researchers aiming to evaluate the efficacy of ibrexafungerp against clinical isolates of azole-resistant

Candida, the following general workflow is recommended. This protocol synthesizes standard mycological

techniques with context from the available literature.
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(Start: Obtain Clinical Candida Isolate9

1. Strain Identification & Confirmation
(MALDI-TOF / Sequencing)

2. Confirm Azole Resistance Profile
(e.g., Broth Microdilution for Fluconazole)

3. Ibrexafungerp Susceptibility Testing
(Broth Microdilution per CLSI/EUCAST)

4. Determine Minimum Inhibitory
Concentration (MIC) values

4
( 5. Data Analysis & Interpretation
( S)

Compare MICs to reference strain

End: Report Findings

Click to download full resolution via product page
Diagram Title: Susceptibility Testing Workflow
Detailed Protocol:

o Step 1: Strain Identification & Confirmation

o Methodology: Identify clinical Candida isolates using standard microbiological techniques,
such as MALDI-TOF mass spectrometry or genetic sequencing [4]. This confirms the species,
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which is critical for interpreting resistance patterns.

o Application Note: Prioritize the inclusion of non-albicans species like C. glabrata and C.
krusei, which are more commonly associated with azole resistance, as well as emerging threats
like C. auris [2].

e Step 2: Confirm Azole Resistance Profile

o Methodology: Perform antifungal susceptibility testing (AFST) against a reference azole (e.g.,
fluconazole) using a standardized method like the Clinical and Laboratory Standards Institute
(CLSI) M27 broth microdilution method [4]. This establishes the baseline resistance status of
your isolates.

o Application Note: Document the minimum inhibitory concentration (MIC) for fluconazole.
Isolates with an MIC above the clinical breakpoint (e.g., 24 pg/mL for C. albicans via CLSI M60)
are confirmed as resistant [3].

e Step 3: Ibrexafungerp Susceptibility Testing

o Methodology: Prepare ibrexafungerp stock solution. Conduct broth microdilution AFST in
accordance with CLSI (M27) or EUCAST guidelines. Testing should be performed in RPMI-
1640 medium, with an inoculum density of 0.5 - 2.5 x 103 CFU/mL, and incubated at 35°C for
24-48 hours [1] [2].

o Application Note: Include quality control strains (e.g., C. krusei ATCC 6258) as recommended
by standards bodies to ensure the reliability of your results.

e Step 4 & 5: Determine MIC and Analyze Data

o Methodology: The MIC is visually determined as the lowest concentration of ibrexafungerp
that produces a significant reduction (e.g., 50% inhibition for turbidity) in fungal growth
compared to the drug-free control [1].

o Application Note: Compare the MIC values of your azole-resistant isolates to those of wild-
type (azole-susceptible) control strains and available literature values (see Table 1). Investigate
correlations between high ibrexafungerp MICs and specific resistance mutations, particularly
in the FKS1 and FKS2 genes for C. glabrata [2].

Important Research Considerations

¢ Resistance Monitoring: While ibrexafungerp shows promise against resistant strains, resistance
can develop. Primary mechanisms involve mutations in the FKS1 and FKS2 genes [2]. In C. glabrata,
mutations in FKS2 (such as F659del) are particularly notable and can lead to a dramatic increase in
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MIC [2]. Genotypic screening for these mutations in clinical isolates with reduced susceptibility is a
critical research activity.

¢ Drug Interactions: Ibrexafungerp is primarily metabolized by the cytochrome P450 enzyme
CYP3A4 [1]. For any in vivo animal models or future clinical applications, caution should be taken
with co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin), as this may
necessitate a dosage reduction [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]

2. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan ... [pmc.ncbi.nim.nih.gov]
3. Ibrexafungerp (Brexafemme) for the Treatment of ... [aafp.org]

4. Ibrexafungerp: A narrative overview [sciencedirect.com]

5. SCYNEXIS Reports First Quarter 2025 Financial Results ... [ir.scynexis.com]

To cite this document: Smolecule. [Ibrexafungerp protocols for azole-resistant Candida infections].
Smolecule, [2026]. [Online PDF]. Available at:
[https:/www.smolecule.com/products/b535634#ibrexafungerp-protocols-for-azole-resistant-candida-

infections]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7996284/
https://www.smolecule.com/products/s535634?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12447529/
https://www.aafp.org/pubs/afp/issues/2022/0900/steps-ibrexafungerp-vulvovaginal-candidiasis.html
https://www.smolecule.com/products/s535634?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12447529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7996284/
https://www.aafp.org/pubs/afp/issues/2022/0900/steps-ibrexafungerp-vulvovaginal-candidiasis.html
https://www.sciencedirect.com/science/article/pii/S2666517424000270
https://ir.scynexis.com/news-events/press-releases/detail/345/scynexis-reports-first-quarter-2025-financial-resultsand
https://www.smolecule.com/products/b535634#ibrexafungerp-protocols-for-azole-resistant-candida-infections
https://www.smolecule.com/products/b535634#ibrexafungerp-protocols-for-azole-resistant-candida-infections
https://www.smolecule.com/products/b535634#ibrexafungerp-protocols-for-azole-resistant-candida-infections
https://www.smolecule.com/products/b535634#ibrexafungerp-protocols-for-azole-resistant-candida-infections
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s535634?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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